

physical and chemical properties of Dicyclobutylidene

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Compound of Interest

Compound Name: *Dicyclobutylidene*

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Dicyclobutylidene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclobutylidene, with the systematic IUPAC name cyclobutylidenecyclobutane, is a unique bicyclic alkene. This document provides a detailed overview of its core physical and chemical properties, a plausible experimental protocol for its synthesis, and predicted spectral data for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Physical and Chemical Properties

Dicyclobutylidene is a hydrocarbon with the molecular formula C₈H₁₂. Its structure consists of two cyclobutane rings connected by a double bond. This strained bicyclic system is of interest for its potential reactivity and as a building block in organic synthesis.

Table 1: Physical and Chemical Properties of Dicyclobutylidene

Property	Value	Source
CAS Number	6708-14-1	ChemSrc[1]
Molecular Formula	C8H12	PubChem[2]
Molecular Weight	108.18 g/mol	PubChem[2]
IUPAC Name	cyclobutylidenecyclobutane	PubChem[2]
Density	1.031 g/cm ³	ChemSrc[1]
Boiling Point	142.9 °C at 760 mmHg	ChemSrc[1]
InChI	InChI=1S/C8H12/c1-3-7(4-1)8-5-2-6-8/h1-6H2	PubChem[2]
InChIKey	ANQVAFUCYRTKOQ-UHFFFAOYSA-N	PubChem[2]

Synthesis of Dicyclobutylidene

A plausible and efficient method for the synthesis of **Dicyclobutylidene** is the self-condensation of cyclobutanone, following the principles of an aldol condensation-elimination reaction. This reaction is typically base-catalyzed.

Experimental Protocol: Synthesis of Dicyclobutylidene via Aldol Condensation

Objective: To synthesize **Dicyclobutylidene** from cyclobutanone.

Materials:

- Cyclobutanone
- Potassium hydroxide (KOH)
- Ethanol
- Diethyl ether

- Anhydrous magnesium sulfate (MgSO₄)
- Distilled water
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Stir plate and stir bar

Procedure:

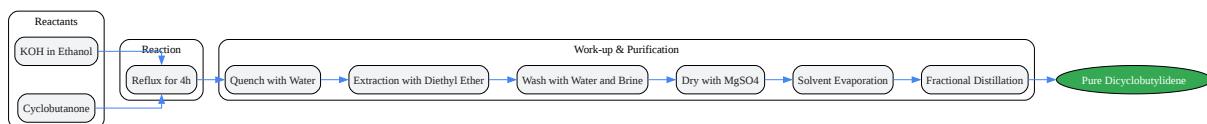
- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of potassium hydroxide in 50 mL of ethanol with stirring.
- **Addition of Reactant:** To the ethanolic KOH solution, add 10.0 g (0.143 mol) of cyclobutanone dropwise over a period of 15 minutes.
- **Reaction:** Heat the reaction mixture to reflux and maintain reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of distilled water and transfer it to a separatory funnel.
- **Extraction:** Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.
- **Washing:** Wash the combined organic layers with distilled water (2 x 50 mL) and then with brine (1 x 50 mL).
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.

- Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure **Dicyclobutylidene**.

Safety Precautions:

- All procedures should be carried out in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Potassium hydroxide is corrosive and should be handled with care.
- Diethyl ether is highly flammable; avoid open flames and sparks.

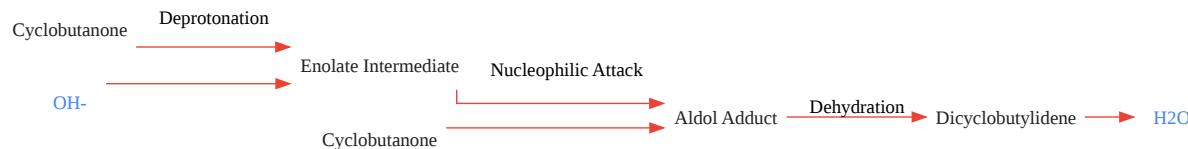
Diagram of the Synthetic Workflow



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Caption: Workflow for the synthesis of **Dicyclobutylidene**.

Diagram of the Reaction Mechanism



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Caption: Mechanism of the base-catalyzed aldol condensation of cyclobutanone.

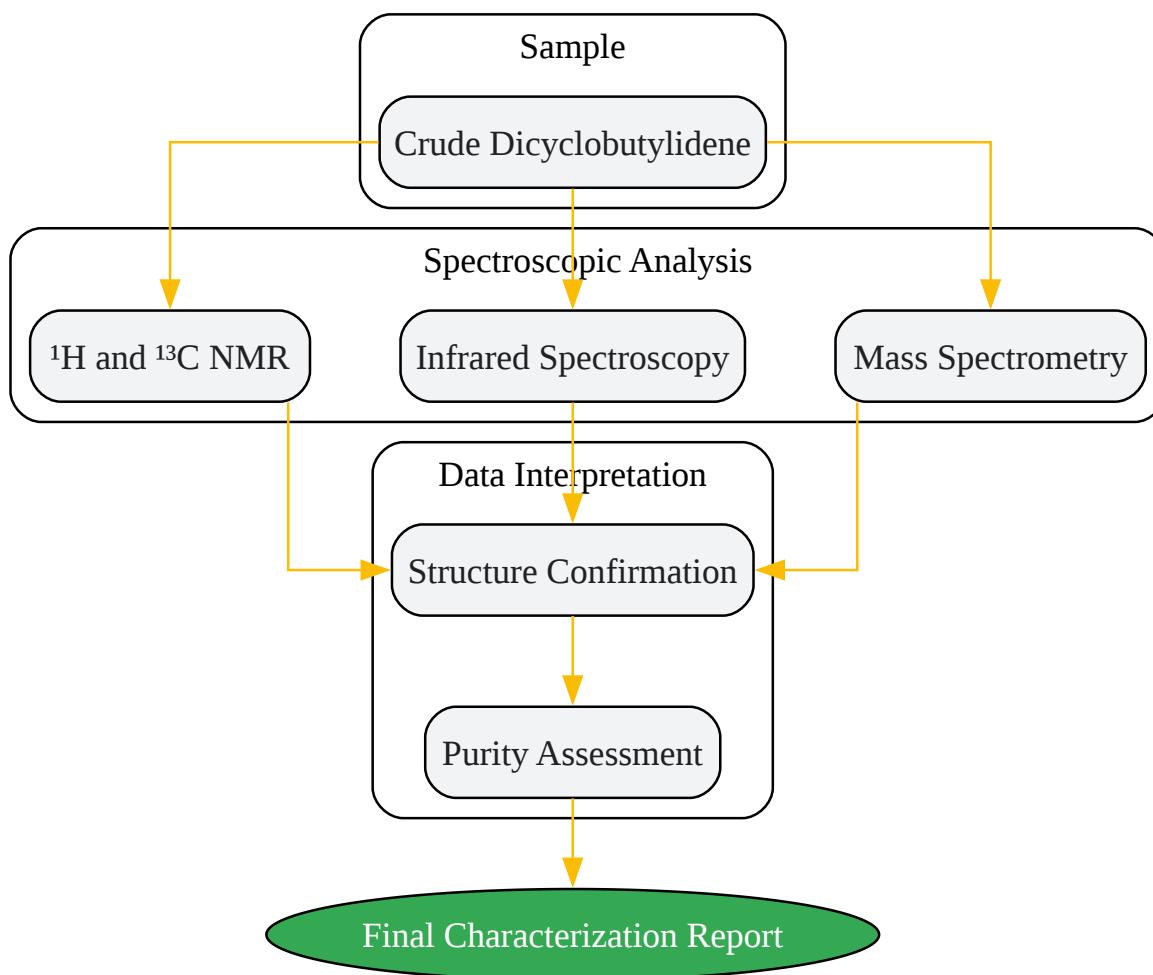
Spectral Characterization

Detailed spectral analysis is crucial for confirming the structure and purity of the synthesized **Dicyclobutylidene**. While experimental data is not readily available in the literature, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectral Data for Dicyclobutylidene

Technique	Predicted Data
¹ H NMR	<ul style="list-style-type: none">- Allylic Protons: Multiplet around 2.5-2.8 ppm.- Other Methylene Protons: Multiplet around 1.8-2.2 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Olefinic Carbons: Signal in the range of 130-140 ppm.- Allylic Carbons: Signal in the range of 30-40 ppm.- Other Methylene Carbons: Signal in the range of 15-25 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- C=C Stretch: A weak to medium absorption band around 1650-1680 cm⁻¹.- =C-H Stretch: Not applicable as there are no vinylic protons.- C-H Stretch (sp³): Strong absorption bands just below 3000 cm⁻¹.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z = 108.- Major Fragments: Fragmentation is expected to occur via cleavage of the cyclobutane rings, potentially leading to fragments corresponding to the loss of ethylene (m/z = 80) or other C₂ and C₃ fragments.

Diagram of the Analytical Workflow



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Caption: Workflow for the analytical characterization of **Dicyclobutylidene**.

Potential Applications and Future Directions

While specific biological activities of **Dicyclobutylidene** have not been extensively reported, its strained ring system and the presence of a reactive double bond make it an interesting candidate for further investigation. Potential areas of research include:

- Monomer for Polymer Synthesis: The strained nature of the molecule could be exploited in ring-opening metathesis polymerization (ROMP) to create novel polymers with unique properties.

- Intermediate in Organic Synthesis: **Dicyclobutylidene** can serve as a starting material for the synthesis of more complex polycyclic and spirocyclic compounds.
- Scaffold for Drug Discovery: The rigid cyclobutane framework could be used as a scaffold for the design of new therapeutic agents. Further derivatization and biological screening are warranted to explore its potential in drug development.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of **Dicyclobutylidene**. The outlined synthetic protocol, based on established chemical principles, offers a practical approach for its preparation in a laboratory setting. The predicted spectral data serves as a benchmark for its characterization. Further research into the reactivity and biological activity of **Dicyclobutylidene** is encouraged to unlock its full potential in various scientific and industrial applications.

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References

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